

The Aqueous Solubility of Sulfo-Cy5 Azide: A Technical Guide

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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B15556027

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This in-depth technical guide explores the water solubility of **Sulfo-Cy5 azide**, a key fluorescent probe in bioconjugation and cellular imaging. Understanding its solubility characteristics is paramount for designing robust and reproducible experimental workflows, particularly in aqueous environments essential for biological studies. This document provides a comprehensive overview of its solubility, detailed protocols for its dissolution and application, and the fundamental principles governing its use.

Core Properties of Sulfo-Cy5 Azide

Sulfo-Cy5 azide is a bright, far-red fluorescent dye engineered for high water solubility and biocompatibility.[1][2][3] Its structure incorporates sulfonate (SO_3^-) groups, which significantly enhance its hydrophilicity compared to its non-sulfonated counterparts.[1][4] This modification is critical for its application in labeling sensitive biomolecules, such as proteins and nucleic acids, directly in aqueous buffers without the need for potentially denaturing organic co-solvents.[4][5][6]

While a precise quantitative value for the maximum solubility of **Sulfo-Cy5 azide** in water is not consistently published across manufacturers, it is widely characterized as having "very high"

water solubility.[3][6][7] This high solubility prevents aggregation at typical working concentrations, a common issue with hydrophobic dyes that can lead to fluorescence quenching and unreliable experimental results.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Sulfo-Cy5 azide** based on information from various suppliers.

Property	Typical Value
Molecular Weight	~833 g/mol (free acid)
Excitation Maximum (λ_{abs})	646 - 648 nm
Emission Maximum (λ_{em})	662 - 671 nm
Molar Extinction Coefficient	~250,000 - 271,000 $\text{cm}^{-1}\text{M}^{-1}$
Recommended Solvents	Water, DMSO, DMF
Purity (via HPLC)	≥ 90 - 95%
Storage Conditions	-20°C, protected from light

Experimental Protocols

Accurate and consistent preparation of **Sulfo-Cy5 azide** solutions is crucial for successful downstream applications. Below are detailed methodologies for stock solution preparation and a general protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" reaction.

Preparation of a Sulfo-Cy5 Azide Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many labeling experiments.

Materials:

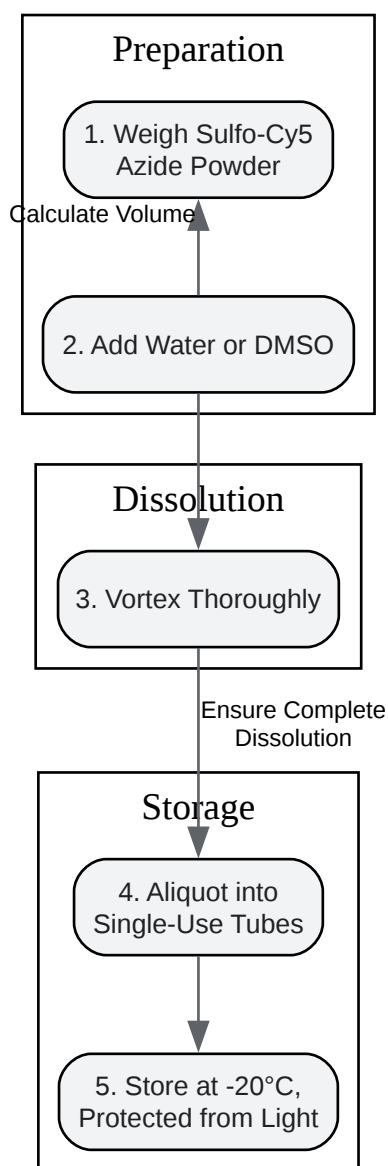
- **Sulfo-Cy5 azide** powder

- High-purity water (e.g., Milli-Q® or PCR-grade) or anhydrous dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Pipettes

Methodology:

- Weighing: Carefully weigh out the required amount of **Sulfo-Cy5 azide** powder in a microcentrifuge tube. For example, for 1 mg of **Sulfo-Cy5 azide** (MW ~833 g/mol), the volume of solvent needed for a 10 mM solution is approximately 120 μ L.
- Dissolution: Add the appropriate volume of water or DMSO to the vial containing the dye.
- Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and free of any visible particulates.
- Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C , protected from light. When stored properly, the solution is stable for several months.

Diagram: Workflow for **Sulfo-Cy5 Azide** Stock Solution Preparation



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Caption: A streamlined workflow for preparing a concentrated stock solution of **Sulfo-Cy5 azide**.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the labeling of an alkyne-modified biomolecule (e.g., protein or oligonucleotide) with **Sulfo-Cy5 azide** in an aqueous buffer.

Materials:

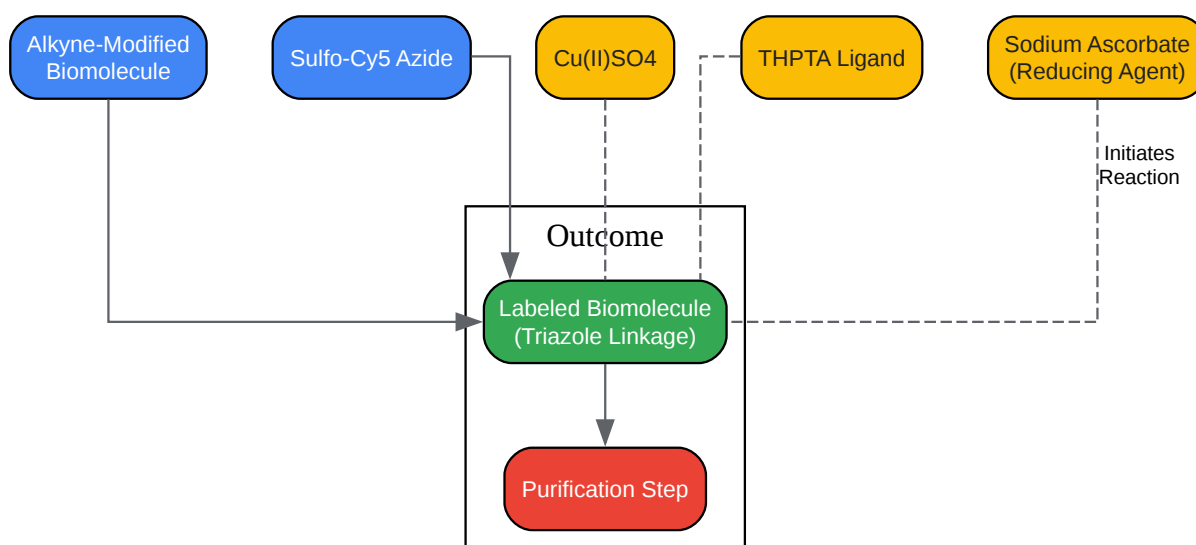
- Alkyne-modified biomolecule in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
- 10 mM **Sulfo-Cy5 azide** stock solution (from the protocol above)
- Catalyst/Ligand Premix:
 - Copper(II) sulfate (CuSO_4) solution (e.g., 20 mM in water)
 - THPTA (a water-soluble ligand) solution (e.g., 100 mM in water)
- Freshly prepared sodium ascorbate solution (e.g., 300 mM in water)
- Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

- **Reaction Setup:** In a microcentrifuge tube, combine the alkyne-modified biomolecule and the **Sulfo-Cy5 azide** stock solution in the desired molar ratio. The final concentration of the biomolecule and dye will depend on the specific application.
- **Catalyst Preparation:** Shortly before use, prepare the catalyst premix by mixing the CuSO_4 solution and the THPTA ligand solution. A common molar ratio is 1:5 of CuSO_4 to THPTA.
- **Reaction Initiation:** a. Add the catalyst/ligand premix to the reaction tube containing the biomolecule and azide. A final copper concentration of 50-100 μM is often a good starting point. b. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- **Incubation:** Gently mix the reaction and incubate at room temperature for 30-60 minutes, ensuring it is protected from light.
- **Purification:** After incubation, the labeled conjugate must be purified to remove unreacted dye, catalyst, and other reaction components. The appropriate purification method will depend on the biomolecule (e.g., size-exclusion chromatography for proteins, ethanol precipitation for oligonucleotides).

- Analysis: The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at both 280 nm (for protein) and ~647 nm (for Sulfo-Cy5).

Diagram: Logical Flow of a CuAAC Reaction



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Caption: The key components and logical progression of a CuAAC "click chemistry" reaction.

Conclusion

Sulfo-Cy5 azide stands out as a superior fluorescent probe for biological applications due to its excellent water solubility, which is conferred by its sulfonate groups. This property simplifies experimental procedures by eliminating the need for organic co-solvents, thereby preserving the native conformation and function of sensitive biomolecules. While a definitive solubility limit in mg/mL is not readily available, the practical protocols provided herein demonstrate that **Sulfo-Cy5 azide** can be easily dissolved and utilized in aqueous buffers at concentrations suitable for a wide range of bioconjugation techniques, including the highly efficient click chemistry. Adherence to these guidelines will enable researchers to harness the full potential of this versatile fluorophore for precise and sensitive molecular labeling and imaging.

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